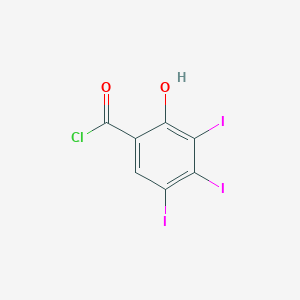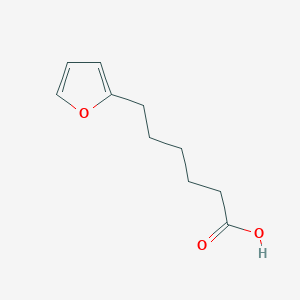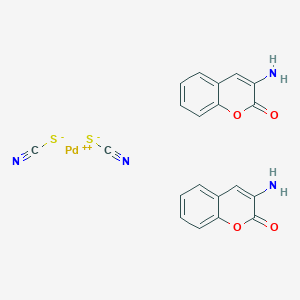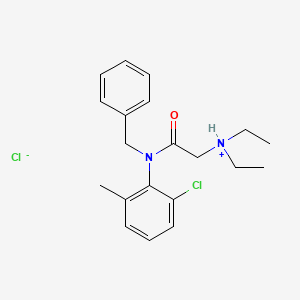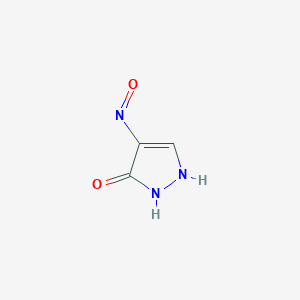
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group, a dimethyl group, and a phenyl group attached to the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of Substituents: The methoxyphenyl, dimethyl, and phenyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using anisole as a starting material.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-1-phenylazetidin-2-one: Lacks the dimethyl groups.
3,3-Dimethyl-1-phenylazetidin-2-one: Lacks the methoxyphenyl group.
4-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one: Lacks the phenyl group.
Uniqueness
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxyphenyl group, dimethyl groups, and phenyl group in the azetidinone ring makes it a versatile compound for various applications.
属性
CAS 编号 |
74185-89-0 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one |
InChI |
InChI=1S/C18H19NO2/c1-18(2)16(13-9-11-15(21-3)12-10-13)19(17(18)20)14-7-5-4-6-8-14/h4-12,16H,1-3H3 |
InChI 键 |
SFTRKAUBDHTZEX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


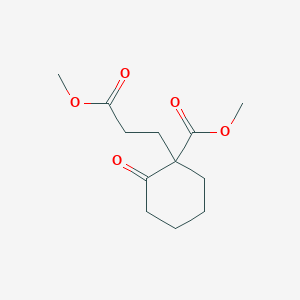
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
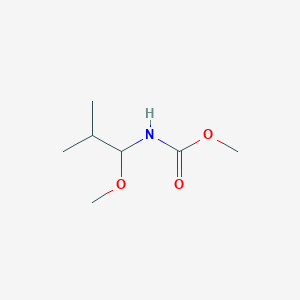
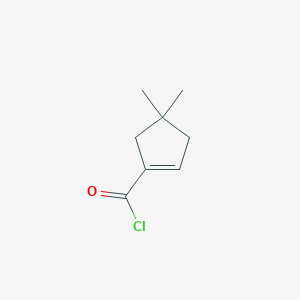
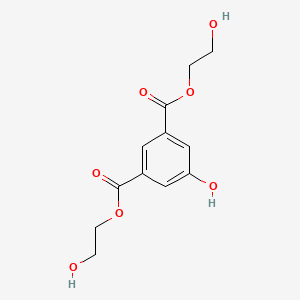

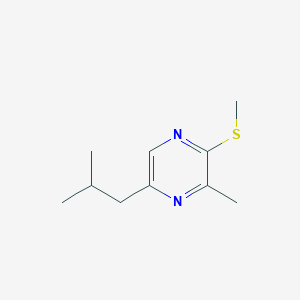
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
